Methyl 3-(4-(benzyloxy)phenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMAAXKDLWBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335506 | |
| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24807-40-7 | |
| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Broader Context: Significance of Key Structural Moieties
To understand the role of Methyl 3-(4-(benzyloxy)phenyl)propanoate, it is essential to first examine the importance of its core components: the aryl propanoate framework and the benzyloxy ether group.
Advanced Synthetic Methodologies for Methyl 3 4 Benzyloxy Phenyl Propanoate and Its Precursors
Asymmetric Synthesis and Stereocontrol in the Preparation of Methyl 3-(4-(benzyloxy)phenyl)propanoate Analogs
The introduction of stereocenters into molecules is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. While the parent molecule, this compound, is achiral, the synthesis of its chiral analogs has garnered significant attention. Methodologies for achieving stereocontrol primarily involve asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
Research into related structures provides a framework for the asymmetric synthesis of analogs. For instance, the synthesis of novel asymmetric thiazolidine (B150603) derivatives of (E)-3-(4-(benzyloxy)phenyl)propanoic acid has been reported. rkmmanr.org These methods establish stereocenters adjacent to the benzyloxyphenyl propanoate core, demonstrating the feasibility of creating chiral derivatives with potential biological activity. rkmmanr.org
Furthermore, principles from other complex stereocontrolled syntheses can be applied. For example, the stereocontrolled synthesis of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids involves the conversion of stereoisomers of 3-benzyloxyestra-1,3,5(10)-trien-17-ols into specific diastereomers through regioselective reactions. nih.gov This highlights the use of chiral precursors and stereospecific reactions to control the final product's configuration. Similarly, organocatalytic atroposelective N-acylation has been used to create N-N axially chiral compounds, a strategy that could be adapted to create novel, sterically hindered analogs. nih.gov
Vanadyl complexes have been employed as catalysts in asymmetric cross-coupling reactions to synthesize chiral 3-benzyloxy-quinazolinones. nih.gov This radical-type cross-coupling to olefins demonstrates a modern approach to creating C-C bonds with high enantiocontrol. The effectiveness of these catalysts often depends on the steric and electronic properties of the substituents on both the substrate and the catalyst. nih.gov
A summary of catalyst performance in a representative asymmetric coupling reaction is presented below, illustrating the impact of catalyst choice on enantioselectivity.
| Catalyst | Substrate (R') | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| V(O)-1 (3-DMP-5-Br) | 3-Br | 45 | 50 | R |
| V(O)-1 (3-DMP-5-Br) | 3/4-Me | 60/70 | 45/26 | R |
| V(O)-2 (3-t-Bu-5-Br) | 3-Br | 28 | 91 | S |
| V(O)-2 (3-t-Bu-5-Br) | 3/4-Me | 31/55 | 88/85 | S |
Data adapted from a study on asymmetric cross-coupling of 3-hydroxy-quinazolinones to styrenes, demonstrating principles applicable to analog synthesis. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the synthesis of this compound and its precursors, these principles can be applied to improve sustainability. Key areas of focus include the use of environmentally benign solvents, atom-economical reactions, and the use of catalysts over stoichiometric reagents. wjpmr.com
One sustainable approach involves chemoenzymatic synthesis, which leverages the high selectivity of enzymes to perform specific chemical transformations under mild conditions, often in aqueous media. researchgate.net This reduces the need for protecting groups and harsh reagents, minimizing waste. Biotechnological routes, such as fermentation, can produce complex molecular precursors, offering a more sustainable alternative to traditional multi-step chemical syntheses. researchgate.net
A notable green synthetic method involves metal- and additive-free procedures. For instance, the synthesis of a related compound, methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, was achieved using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter. mdpi.com This process boasts high atom economy, with water being the primary byproduct, and proceeds under smooth reaction conditions without the need for metal catalysts that can lead to toxic waste. mdpi.com
Another green strategy is the use of solvent-free reactions, which can be facilitated by microwave irradiation or grinding of reactants. wjpmr.com For example, the synthesis of benzilic acid from benzil (B1666583) has been achieved by grinding the solid reactants, eliminating the need for hazardous solvents like ethanol (B145695) and potassium hydroxide (B78521). This method not only reduces environmental impact but can also lead to higher yields and shorter reaction times. wjpmr.com
Comparative Analysis of Synthetic Efficiency and Yield Optimization
Optimizing the efficiency and yield of synthetic routes is crucial for the economic viability and environmental footprint of chemical manufacturing. The synthesis of this compound and its analogs can be achieved through various pathways, each with distinct advantages and disadvantages regarding yield, cost, and complexity.
A common precursor is Methyl 3-(4-hydroxyphenyl)propanoate, which is then benzylated. The synthesis of a related nitro-analog, Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, starting from methyl 4-hydroxyphenylpropanoate, involves reaction with K₂CO₃, 4-nitrobenzyl bromide, and NaI in acetone. This method resulted in a yield of 51% after purification by column chromatography. nih.gov
Improvements in esterification and etherification reactions are constantly being sought. For the synthesis of methyl propionate (B1217596) itself, catalytic methods using ionic liquids have been shown to achieve yields as high as 94.5%. google.com While this applies to a simpler ester, the principles of using advanced catalytic systems to drive reactions to completion are broadly applicable.
The table below compares the yields of different synthetic methods for propanoate esters, illustrating the range of efficiencies based on the chosen methodology.
| Product | Synthetic Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate | Williamson Ether Synthesis | K₂CO₃, 4-nitrobenzyl bromide, NaI | 51 | nih.gov |
| Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | HFIP-Promoted Alkylation | HFIP, Silyl enol ether | 62 | mdpi.com |
| (S)-3-Benzyloxy-2-phenyl-quinazolinone analog | Asymmetric Cross-Coupling | V(O)-2 Catalyst, Togni reagent | 28 | nih.gov |
| Methyl propionate | Catalytic Esterification | Ionic Liquid / Tosic Acid | 94.5 | google.com |
The data indicates that while specialized reactions like asymmetric couplings may have lower yields, they provide access to high-value chiral molecules. nih.gov In contrast, optimized, traditional reactions for simpler, related structures can achieve very high yields. google.com The choice of synthetic route therefore involves a trade-off between yield, reaction complexity, and the specific structural requirements of the final product.
Chemical Transformations and Derivatization Strategies of Methyl 3 4 Benzyloxy Phenyl Propanoate
Modification of the Ester Moiety
The ester functional group in Methyl 3-(4-(benzyloxy)phenyl)propanoate is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and primary alcohols.
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid, 3-(4-(benzyloxy)phenyl)propanoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This process involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the products.
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification. This involves heating the ester under reflux with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction initially yields the carboxylate salt (e.g., sodium 3-(4-(benzyloxy)phenyl)propanoate). A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the final carboxylic acid product. Saponification is often preferred due to its irreversibility and the ease of separating the alcohol byproduct.
| Condition | Reagents | Key Characteristics | Intermediate Product | Final Product |
|---|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl, Heat | Reversible reaction | None | 3-(4-(benzyloxy)phenyl)propanoic acid |
| Basic (Saponification) | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ (acid workup) | Irreversible reaction | Sodium 3-(4-(benzyloxy)phenyl)propanoate | 3-(4-(benzyloxy)phenyl)propanoic acid |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another, effectively converting one ester into another. For this compound, this allows the replacement of the methyl group with other alkyl groups (e.g., ethyl, propyl). This reaction can be catalyzed by either an acid or a base. To ensure a high yield of the desired product, the alcohol corresponding to the incoming alkoxy group is typically used in large excess or as the solvent.
| Catalyst Type | Typical Reagents | Reactant Alcohol (in excess) | Product |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, HCl | Ethanol (B145695) (C₂H₅OH) | Ethyl 3-(4-(benzyloxy)phenyl)propanoate |
| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol (C₂H₅OH) | Ethyl 3-(4-(benzyloxy)phenyl)propanoate |
| Acid-Catalyzed | H₂SO₄, HCl | Propanol (C₃H₇OH) | Propyl 3-(4-(benzyloxy)phenyl)propanoate |
Reduction to Primary Alcohols
The ester moiety can be reduced to a primary alcohol, yielding 3-(4-(benzyloxy)phenyl)propan-1-ol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this purpose. study.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. This process reduces the carbonyl group of the ester to a methylene (B1212753) group (CH₂), yielding the corresponding primary alcohol. youtube.com
| Reaction | Reagent | Solvent | Workup | Product |
|---|---|---|---|---|
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Aqueous/Acidic (e.g., H₃O⁺) | 3-(4-(benzyloxy)phenyl)propan-1-ol |
Reactions Involving the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its chemical manipulation primarily involves its cleavage to unmask the phenol (B47542) or, less commonly, functionalization of the benzyl (B1604629) ring itself.
Cleavage and Deprotection Strategies (e.g., Hydrogenolysis)
The most prevalent strategy for cleaving the benzyl ether is catalytic hydrogenolysis. acsgcipr.org This method is valued for its mild conditions and high efficiency. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). researchgate.net The process cleaves the benzylic carbon-oxygen bond, liberating the free phenol, Methyl 3-(4-hydroxyphenyl)propanoate, and toluene (B28343) as a byproduct. acsgcipr.org This deprotection is crucial in synthetic pathways where the phenolic hydroxyl group needs to be revealed at a later stage.
| Reaction | Catalyst | Hydrogen Source | Solvent | Product |
|---|---|---|---|---|
| Benzyl Ether Cleavage | Palladium on Carbon (5% or 10% Pd/C) | Hydrogen Gas (H₂) | Methanol (B129727), Ethanol, or Ethyl Acetate (B1210297) | Methyl 3-(4-hydroxyphenyl)propanoate |
Functionalization of the Benzyl Moiety (e.g., oxidation to aldehydes)
While less common than cleavage, the benzylic methylene (CH₂) group of the benzyl ether can be a site for functionalization. One such transformation is its oxidation to a carbonyl group, which would convert the benzyloxy group into a benzoyl group. This reaction transforms this compound into Methyl 3-(4-(benzoyl)phenyl)propanoate. Such oxidations require selective reagents that can target the benzylic position without affecting other parts of the molecule. Reagents like N-Bromosuccinimide (NBS) can be used to achieve this transformation, selectively converting benzyl ethers to aromatic aldehydes. nih.gov Other methods, such as using o-Iodoxybenzoic acid (IBX), have also been developed for the selective oxidation of benzyl ethers. proquest.com
| Reaction | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Benzylic Oxidation | N-Bromosuccinimide (NBS) | Carbon tetrachloride, controlled temperature | Methyl 3-(4-(benzoyl)phenyl)propanoate |
| Benzylic Oxidation | o-Iodoxybenzoic acid (IBX) | DMSO, room temperature | Methyl 3-(4-(benzoyl)phenyl)propanoate |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is substituted with two groups that influence its reactivity towards functionalization: the activating para-benzyloxy group (-OCH₂Ph) and the deactivating meta-directing propanoate side chain (-CH₂CH₂CO₂Me).
While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented, the outcomes can be predicted based on established principles of substituent effects. The benzyloxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. The methyl propanoate chain is a deactivating group that directs incoming electrophiles to the meta position relative to its point of attachment.
In this molecule, the powerful activating effect of the benzyloxy group dominates. Since the para position is already occupied, electrophilic attack is strongly directed to the two equivalent ortho positions (C3 and C5) relative to the benzyloxy group. The deactivating effect of the side chain has a lesser influence on the regiochemical outcome. docbrown.infomsu.edu
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edumasterorganicchemistry.com For instance, halogenation with a reagent like bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to yield predominantly the 3-bromo derivative. msu.eduwikipedia.org
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Halogenation | Br₂, FeCl₃ | Methyl 3-(3-bromo-4-(benzyloxy)phenyl)propanoate |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-(benzyloxy)-3-nitrophenyl)propanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-(3-acetyl-4-(benzyloxy)phenyl)propanoate |
The native aromatic ring of this compound is not suitable for direct palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions require an aryl halide or triflate as a coupling partner. Therefore, a preliminary functionalization step, as described in section 3.3.1, is necessary.
For example, after regioselective bromination to install a bromine atom at the C3 position, the resulting aryl bromide can be used in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This two-step strategy significantly expands the synthetic utility of the parent molecule, allowing for the introduction of a wide array of substituents.
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | Biaryl derivative |
| Heck Coupling | Alkene | Styrenyl derivative |
| Sonogashira Coupling | Terminal alkyne | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine | Aryl amine derivative |
Introduction of Stereogenic Centers via Derivatization
A key transformation of this compound involves the introduction of a stereogenic center, most commonly at the α-position to the ester carbonyl (C2). This creates chiral building blocks valuable in pharmaceutical synthesis. A prominent example of such a derivative is (S)-Methyl 3-(4-(benzyloxy)phenyl)-2-hydroxypropanoate. nih.gov
This transformation can be achieved through the α-hydroxylation of the ester. The reaction proceeds by generating an enolate from the parent ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate is then treated with an electrophilic oxygen source. A widely used and effective reagent for this purpose is a 2-sulfonyloxaziridine, commonly known as the Davis reagent (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine). chem-station.comorganic-chemistry.orgresearchgate.net The reaction is an Sₙ2-type process where the enolate attacks the oxygen atom of the oxaziridine ring. organic-chemistry.org By using chiral, non-racemic versions of the oxaziridine reagent, this hydroxylation can be performed asymmetrically to favor the formation of one enantiomer over the other. chem-station.comnih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 3 4 Benzyloxy Phenyl Propanoate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For Methyl 3-(4-(benzyloxy)phenyl)propanoate, distinct signals are expected for the propanoate chain, the benzyloxy group, and the disubstituted phenyl ring.
Based on the analysis of its nitro-derivative, the following proton signals are anticipated nih.gov:
Aromatic Protons (AABB' System): The protons on the 4-substituted phenyl ring typically appear as two doublets. The two protons ortho to the ether linkage (H-2', H-6') are expected to resonate downfield around 7.12 ppm, while the two protons meta to the ether linkage (H-3', H-5') would appear slightly upfield around 6.87 ppm. nih.gov
Benzyl (B1604629) Protons: The five protons of the benzyl group's phenyl ring will appear as a complex multiplet, typically between 7.25-7.45 ppm. The two methylene (B1212753) protons (CH₂) of the benzyl group, being adjacent to an oxygen atom, are deshielded and appear as a sharp singlet around 5.14 ppm. nih.gov
Propanoate Protons: The aliphatic chain gives rise to two characteristic triplets. The methylene group adjacent to the phenyl ring (-CH₂-Ar) is expected around 2.89 ppm, while the methylene group adjacent to the carbonyl group (-CH₂-CO) appears slightly further downfield at approximately 2.59 ppm. nih.gov
Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are in a distinct chemical environment and appear as a sharp singlet at approximately 3.65 ppm. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is typically broadband proton-decoupled, resulting in singlets for each carbon atom.
Drawing from data on the nitro-analogue, the ¹³C NMR spectrum of this compound is predicted to show the following resonances nih.gov:
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing far downfield around 173.4 ppm. nih.gov
Aromatic Carbons: The aromatic region will show multiple signals. The carbon atom bearing the ether linkage (C-1') is expected around 156.7 ppm. The quaternary carbon of the benzyl group (C-1'') would be near 144.7 ppm. The carbons of the 4-substituted ring (C-2', C-6' and C-3', C-5') are anticipated at approximately 129.5 ppm and 115.0 ppm, respectively. The carbons of the benzyl phenyl ring would appear between 127-129 ppm. nih.gov
Aliphatic Carbons: The benzylic ether carbon (-OCH₂) is expected around 68.8 ppm. The methyl ester carbon (-OCH₃) will resonate near 51.7 ppm. The two methylene carbons of the propanoate chain (-CH₂-CH₂-) will appear further upfield, at approximately 36.0 ppm and 30.2 ppm. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (CDCl₃)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation would be observed between the two methylene triplets of the propanoate chain (~2.89 ppm and ~2.59 ppm), confirming their adjacent positions. Correlations would also be seen among the aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu It allows for the direct assignment of each protonated carbon. For instance, the proton singlet at ~5.14 ppm would correlate with the carbon signal at ~68.8 ppm, confirming the -OCH₂-Ph group. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu It is invaluable for piecing together the molecular skeleton, especially around quaternary carbons. Key HMBC correlations would include:
The protons of the methyl ester (~3.65 ppm) to the carbonyl carbon (~173.4 ppm).
The methylene protons adjacent to the carbonyl (~2.59 ppm) to the carbonyl carbon (~173.4 ppm).
The benzylic methylene protons (~5.14 ppm) to the aromatic carbon C-1' (~156.7 ppm) and the quaternary benzyl carbon C-1'' (~144.7 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (C₁₇H₁₈O₃), the expected exact mass for the molecular ion [M]⁺ would be approximately 270.1256 g/mol . HRMS can confirm this composition with high precision, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. nih.gov
The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 270. nist.gov The most significant fragment in the spectrum is the base peak at m/z 91, which corresponds to the tropylium (B1234903) cation ([C₇H₇]⁺), a characteristic fragment resulting from the cleavage of the benzyl group. Another notable fragment appears at m/z 179, resulting from the loss of the benzyl group ([M-C₇H₇]⁺). nist.gov
Interactive Data Table: Key Mass Spectrometry Fragments (EI)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are essential for verifying the purity of synthesized this compound and for identifying it in complex mixtures.
In a typical LC-MS analysis, the sample is first separated on a chromatographic column (e.g., a reverse-phase C18 column). The retention time of the compound is a characteristic property under specific conditions (mobile phase, flow rate, column type). As the compound elutes from the column, it is introduced into the mass spectrometer, which confirms its identity by measuring its molecular weight. This dual-detection method ensures that the peak observed in the chromatogram corresponds to the compound of interest and is not an impurity. UPLC-MS offers higher resolution, greater sensitivity, and faster analysis times compared to conventional LC-MS, making it a powerful tool for high-throughput analysis and purity determination. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides unequivocal data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and absolute stereochemistry.
Analysis of related structures reveals key conformational features. For instance, the crystal structure of Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, a closely related derivative, shows two independent molecules (A and B) in the asymmetric unit. nih.gov These molecules exhibit notable conformational differences, particularly in the dihedral angles between the two aryl rings, which are 18.8 (1)° for molecule A and 7.5 (1)° for molecule B. nih.gov Furthermore, the orientation of the propanoate group relative to its attached phenyl ring differs significantly; in molecule A, this group is twisted out of the plane, whereas in molecule B, it lies much closer to the plane of the ring. nih.gov
In another derivative, Methyl 4-(benzyloxy)-3-methoxybenzoate, the two aromatic rings are oriented nearly perpendicular to each other, with a dihedral angle of 85.81 (10)°. nih.gov The crystal packing is stabilized by C—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into two-dimensional networks. nih.gov These studies underscore how subtle changes in substitution can influence the preferred solid-state conformation, which is governed by a delicate balance of intramolecular steric effects and intermolecular packing forces.
The crystallographic data for these derivatives provide a foundational understanding of the steric and electronic properties of the this compound scaffold.
nih.gov| Parameter | Value |
|---|---|
| Compound | Methyl 4-(benzyloxy)-3-methoxybenzoate |
| Chemical Formula | C₁₆H₁₆O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.2466 (7) |
| b (Å) | 17.973 (2) |
| c (Å) | 14.8785 (18) |
| β (°) | 94.018 (3) |
| Volume (ų) | 1399.6 (3) |
| Z | 4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands that confirm its structure.
The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong, sharp absorption in the range of 1750–1735 cm⁻¹. researchgate.net This is corroborated by data from related compounds; for example, Methyl 3-(4-hydroxyphenyl)propionate shows a C=O stretch at 1735 cm⁻¹, and other methyl esters exhibit similar strong absorptions around 1721-1724 cm⁻¹. mdpi.comresearchgate.netmdpi.com
The presence of the ether linkage (Ar-O-CH₂) and the ester C-O bonds results in characteristic C-O stretching vibrations. These typically appear in the fingerprint region, between 1300 and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretch of the ester is expected around 1250–1150 cm⁻¹, while the aromatic ether stretch would also fall within this region. researchgate.netdocbrown.info
The aromatic rings give rise to several signals. The C=C stretching vibrations within the benzene (B151609) rings typically produce multiple peaks of variable intensity in the 1610–1450 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the sp²-hybridized carbons on the aromatic rings are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). nist.gov In contrast, the C-H stretching vibrations from the aliphatic sp³-hybridized carbons of the propanoate and benzyl methylene groups appear just below 3000 cm⁻¹, generally in the 2975–2850 cm⁻¹ range. researchgate.netdocbrown.info
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Ester C=O | Stretch | 1750 - 1735 | Strong |
| Aromatic C=C | Stretch | 1610 - 1450 | Medium-Weak |
| Ester/Ether C-O | Stretch | 1300 - 1000 | Strong |
Chromatographic Methods for Purification and Analytical Purity
Column chromatography is the standard method for the purification of this compound and its derivatives on a preparative scale following synthesis. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
For compounds with the polarity of this compound, silica (B1680970) gel (SiO₂) is the most commonly used stationary phase due to its effectiveness and affordability. mdpi.commdpi.comorgsyn.org The separation is driven by the polarity of the molecule; the ester and ether functional groups allow for moderate interaction with the polar silica surface.
The mobile phase, or eluent, is typically a non-polar solvent system with a polar modifier. A mixture of hexanes and ethyl acetate (B1210297) is widely reported for the purification of similar ester derivatives. mdpi.commdpi.comorgsyn.org The ratio of these solvents is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts. A typical procedure involves starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate (gradient elution) to elute compounds of increasing polarity. orgsyn.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. mdpi.com
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Substituted Benzoic Acid Methyl Ester | Silica Gel | Hexane / Ethyl Acetate (8:2) | mdpi.com |
| Diaryl Propanoate Derivative | Silica Gel | Hexane / Ethyl Acetate | mdpi.com |
| Silyl Hexadienoate Derivative | Silica Gel | 10% Ethyl Acetate / Hexanes | orgsyn.org |
| Amino Propionate (B1217596) Derivative | Silica Gel | Diethyl Ether | st-andrews.ac.uk |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound and to quantify it in mixtures. Due to the compound's moderate polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) is the most suitable method.
In RP-HPLC, the stationary phase is non-polar, typically consisting of silica particles chemically bonded with C8 or C18 alkyl chains. nih.govshimadzu.com The mobile phase is a polar solvent mixture, commonly consisting of water with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.
For the analysis of this compound, a C18 column would provide sufficient hydrophobic retention. shimadzu.com A gradient elution, starting with a higher percentage of water and increasing the organic modifier content over time, would ensure the efficient elution of the compound while separating it from more polar or less polar impurities. Detection is typically achieved using a UV detector, as the two phenyl rings in the molecule provide strong chromophores that absorb UV light effectively, often monitored at wavelengths around 254 nm or 258 nm. nih.govshimadzu.com The retention time of the peak provides qualitative identification, while the peak area is proportional to the concentration, allowing for quantitative purity assessment. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., Lichrosorb C8, Shim-pack Velox C18) | nih.govshimadzu.com |
| Mobile Phase | Acetonitrile / Water or Methanol / Water (Isocratic or Gradient) | nih.govresearchgate.net |
| Flow Rate | ~1.0 mL/min | nih.gov |
| Detector | UV Spectrophotometer | researchgate.net |
| Wavelength | ~258 nm | nih.gov |
| Column Temperature | Ambient or controlled (e.g., 45 °C) | shimadzu.com |
Applications of Methyl 3 4 Benzyloxy Phenyl Propanoate As a Versatile Synthetic Building Block
Precursor in the Synthesis of Biologically Active Compounds
The structural framework of methyl 3-(4-(benzyloxy)phenyl)propanoate is a key component in the synthesis of numerous biologically active molecules. The benzyl (B1604629) group serves as a robust protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps to reveal a reactive site for further functionalization. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.
Development of Hypoglycemic Agents and FFAR1 Agonists
The 3-phenylpropanoic acid scaffold is a cornerstone in the design of agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is a therapeutic target for type 2 diabetes mellitus because its activation in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS). chemrxiv.orgchemrxiv.org Agonists of this receptor are desirable as they offer a glucose-dependent mechanism of action, which minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues. chemrxiv.orgchemrxiv.org
This compound serves as a key intermediate for the synthesis of this class of compounds. The (benzyloxy)phenyl portion of the molecule is often incorporated as the "head" unit that binds within the receptor pocket. Research has led to the development of numerous potent FFAR1 agonists based on this core structure. For example, the clinical candidate Fasiglifam (TAK-875) is a potent and selective GPR40 agonist that incorporates a complex biphenylmethoxy group attached to a dihydrobenzofuran acetic acid core, a cyclized and more rigid analog of the phenylpropanoic acid structure. chemrxiv.org Studies on TAK-875 demonstrated its ability to lower plasma glucose and enhance insulin secretion in animal models of diabetes. chemrxiv.org
Further research has explored modifications to the phenylpropanoic acid template to optimize potency and pharmacokinetic properties. These efforts have yielded a variety of derivatives with significant hypoglycemic activity.
Table 1: Examples of Hypoglycemic Agents Derived from Phenylpropanoic Acid Scaffolds
| Compound Class | Target Receptor | Observed Biological Activity | Reference(s) |
|---|---|---|---|
| Dihydrobenzofuran Acetic Acids (e.g., Fasiglifam/TAK-875) | FFAR1 / GPR40 | Potent, selective, and orally bioavailable GPR40 agonist; enhances glucose-dependent insulin secretion. | chemrxiv.org |
| ((Benzyloxy)phenyl)propanoic Acids with Aminobornyl Moiety | FFAR1 / GPR40 | Activate FFAR1, increase glucose uptake in HepG2 cells, and exhibit a pronounced hypoglycemic effect in oral glucose tolerance tests. | researchgate.net |
Intermediates for Novel Anticancer Agents
For instance, research has shown that derivatives of methyl 3-phenylpropanoate can be used to synthesize quinoxaline-based compounds with significant antiproliferative activity. nih.gov In one study, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were prepared and tested against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds exhibited potent anticancer activity, with IC₅₀ values in the low micromolar range. nih.gov Another study described 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising scaffolds for developing novel anticancer candidates. mdpi.com
Table 2: Anticancer Activity of Selected Phenylpropanoate-Derived Scaffolds
| Compound Scaffold | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 (Colon) | 1.9 - 7.52 | nih.gov |
Role in the Preparation of Peptidomimetics and Protein-Protein Interaction Modulators
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better cell permeability. nih.gov They are crucial tools for modulating protein-protein interactions (PPIs), which are central to nearly all cellular processes and are often dysregulated in disease. nih.gov
The scaffold of this compound is highly relevant for the construction of peptidomimetics. Its structure is closely related to the amino acid O-benzyl-L-tyrosine, which is a protected derivative of tyrosine used in solid-phase peptide synthesis. By serving as a non-natural, bioisosteric replacement for amino acids like phenylalanine or tyrosine, this scaffold can be incorporated into peptide sequences to create novel structures with tailored biological activities.
Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for GPR34, a G protein-coupled receptor implicated in several diseases. nih.govresearchgate.net This demonstrates the utility of this scaffold in creating molecules that can modulate the function of important protein targets. The synthesis of these antagonists highlights how the core structure can be elaborated with amide linkages, mimicking the peptide backbone, to achieve specific biological effects. nih.gov
Utilization in Materials Science for Surface Functionalization Strategies
While specific applications of this compound in materials science are not widely reported, its derived carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid, possesses functional groups suitable for surface modification. The functionalization of surfaces with thin, ordered molecular layers, known as self-assembled monolayers (SAMs), is a powerful technique for tailoring the properties of materials, including their wettability, adhesion, and biocompatibility. researchgate.net
Carboxylic acids are known to form stable SAMs on a variety of oxide surfaces, such as indium zinc oxide, and on metals like silver and copper. nrel.govst-andrews.ac.uk The phenylpropanoic acid derived from the title compound has a carboxylic acid "head" group that can bind to a surface and a phenyl "tail" group that would form the new interface. The hydroxyl group on the phenyl ring provides an additional site for further chemical reactions, allowing for the creation of complex, multi-functional surfaces. This potential makes the scaffold an interesting candidate for future research in areas such as biosensors, organic electronics, and biocompatible coatings. nrel.govmdpi.com
Contribution to the Synthesis of Complex Natural Products and Their Analogs
The phenylpropanoid pathway in plants produces a vast array of natural products, many with significant biological activities. researchgate.net Compounds based on the C6-C3 (phenylpropanoate) skeleton are precursors to classes of molecules such as flavonoids, lignans, and stilbenes. researchgate.net this compound is a synthetic building block that can be used to construct these complex natural products and their analogs in the laboratory.
Stilbenes, which feature two aromatic rings connected by an ethylene (B1197577) bridge, are of particular interest due to their diverse pharmacological properties, including antioxidant and anticancer effects. nih.gov Synthetic strategies like the Wittig-Horner or Perkin reactions can be used to construct the stilbene (B7821643) core. nih.govnih.gov In such syntheses, a phenylpropanoate derivative can be modified to generate either the aldehyde/phosphonium salt component required for the coupling reaction, thereby providing one of the aromatic rings and the bridging carbons.
Furthermore, related benzyloxy-benzoic acid methyl esters have been used in the synthesis of chromane (B1220400) derivatives. mdpi.com Chromanes are heterocyclic scaffolds found in numerous bioactive natural products. This highlights the utility of the protected phenol (B47542) and ester functionalities within this class of compounds for building complex, polycyclic systems of biological relevance. mdpi.com
Diversification Libraries for Drug Discovery Research
This compound serves as a valuable scaffold in the generation of diversification libraries for drug discovery. Its chemical structure offers multiple points for modification, allowing for the systematic synthesis of a wide array of derivatives. This versatility enables the exploration of vast chemical space, a crucial aspect in the search for novel bioactive compounds. The generation of such libraries often employs principles of diversity-oriented synthesis (DOS) and parallel synthesis to efficiently produce a large number of distinct molecules for biological screening. cam.ac.ukcam.ac.uk
The core structure of this compound features three key regions amenable to chemical modification: the methyl ester, the aromatic phenyl ring, and the benzyloxy protecting group. By strategically altering these components, chemists can generate libraries of compounds with diverse physicochemical properties and three-dimensional shapes, increasing the probability of identifying molecules that can interact with specific biological targets.
Key Diversification Points and Synthetic Strategies:
Modification of the Ester Group: The methyl ester is a versatile functional group that can be readily converted into a variety of other functionalities. For instance, hydrolysis of the ester yields the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse library of amines to form a large set of amides. This amide coupling can be achieved using standard peptide coupling reagents. Furthermore, reduction of the ester can provide the primary alcohol, which can be further derivatized through etherification or esterification with a range of building blocks.
Functionalization of the Aromatic Ring: The phenyl ring can be functionalized through various electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, which can then be acylated, alkylated, or converted into a variety of other nitrogen-containing functional groups. Halogenation of the ring provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Modification of the Benzyloxy Group: The benzyl group is a common protecting group for phenols and can be removed under various conditions, most commonly through hydrogenolysis, to reveal the free phenol. This phenol can then be alkylated or acylated with a diverse set of reagents to introduce a variety of substituents at this position. This strategy allows for the exploration of the structure-activity relationship of modifications at the 4-position of the phenyl ring.
A hypothetical diversification strategy starting from this compound is outlined below. This strategy employs a parallel synthesis approach to generate a library of diverse compounds.
Hypothetical Library Generation Scheme:
Initial Scaffolds Preparation:
Scaffold A (Carboxylic Acid): Hydrolysis of this compound to yield 3-(4-(benzyloxy)phenyl)propanoic acid.
Scaffold B (Phenol): Deprotection of the benzyl group from this compound to yield Methyl 3-(4-hydroxyphenyl)propanoate.
Library Synthesis from Scaffold A:
A library of amides can be synthesized by coupling Scaffold A with a diverse set of primary and secondary amines using a parallel synthesis platform.
Library Synthesis from Scaffold B:
A library of ethers can be generated by alkylating the phenolic hydroxyl group of Scaffold B with a variety of alkyl halides.
A library of esters can be synthesized by acylating the phenol with a range of acyl chlorides or carboxylic acids.
This systematic approach can rapidly generate a large and diverse library of compounds derived from the this compound scaffold. These compounds can then be screened against a panel of biological targets to identify potential lead compounds for drug discovery programs.
The following table provides examples of potential derivatives that could be synthesized as part of a diversification library, showcasing the structural diversity that can be achieved.
| Compound Name | Starting Material | Modification | Potential Therapeutic Area |
| 3-(4-(Benzyloxy)phenyl)-N-propylpropanamide | This compound | Amide formation from the corresponding carboxylic acid | General screening |
| Methyl 3-(4-(cyclopentyloxy)phenyl)propanoate | Methyl 3-(4-hydroxyphenyl)propanoate | Etherification of the phenol | General screening |
| Methyl 3-(4-(benzyloxy)-3-nitrophenyl)propanoate | This compound | Nitration of the phenyl ring | Intermediate for further diversification |
| 3-(4-Hydroxyphenyl)propan-1-ol | Methyl 3-(4-hydroxyphenyl)propanoate | Reduction of the ester | Intermediate for further diversification |
Computational Chemistry and Molecular Modeling Studies of Methyl 3 4 Benzyloxy Phenyl Propanoate and Its Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule to its protein target.
Binding Affinity Prediction with Biological Receptors (e.g., CYP51A1 enzyme)
Molecular docking simulations are instrumental in predicting the binding affinity of small molecules like Methyl 3-(4-(benzyloxy)phenyl)propanoate with biological receptors. One such receptor of significant interest is the CYP51A1 enzyme (lanosterol 14-alpha demethylase), a key enzyme in the cholesterol biosynthesis pathway. nih.gov The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction.
While specific docking studies on this compound with CYP51A1 are not extensively documented in the public domain, studies on analogous compounds with benzyloxy moieties suggest that this structural feature can contribute significantly to binding. For instance, docking analyses of various benzyloxy-containing compounds with other protein targets have demonstrated favorable binding energies, indicating that the benzyloxy group can effectively occupy hydrophobic pockets within a receptor's active site. jbcpm.com The predicted binding affinity of this compound with CYP51A1 would likely be influenced by the hydrophobic interactions of the benzyl (B1604629) and phenyl rings, as well as potential hydrogen bonding involving the ester group.
Identification of Key Interacting Residues and Binding Modes
Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the target's active site that interact with the ligand. For the CYP51A1 enzyme, key residues are clustered in substrate recognition sites (SRSs), which are crucial for substrate specificity. nih.gov These interactions are fundamental to understanding the mechanism of action and for designing more potent and selective analogs.
For this compound, the benzyloxy group would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the CYP51A1 active site. The phenyl ring attached to the propanoate moiety could also engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues such as serine, threonine, or asparagine in the binding pocket. The specific orientation and conformation of the molecule within the active site would determine the precise nature of these interactions. Studies on other ligands binding to CYP enzymes have highlighted the importance of such interactions in determining binding affinity and inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity, respectively. nih.gov These models are built by correlating molecular descriptors with experimental data.
QSAR studies on compounds with similar structural features, such as para-substituted methcathinone (B1676376) analogues, have shown that steric, electronic, and lipophilic parameters of the substituents significantly influence their biological activity. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their activity against a specific target. Key molecular descriptors that would likely be important in such a model include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electron distribution in the molecule, such as the energy of the lowest unoccupied molecular orbital (E_LUMO), which has been linked to the toxicity of nitroaromatic compounds. nih.gov
Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting how a compound will distribute between aqueous and lipid environments in the body. nih.gov
Similarly, a QSTR model could be developed to predict the potential toxicity of this compound and its analogs. Descriptors related to the molecule's reactivity and ability to be metabolized would be particularly relevant in a QSTR study. nih.gov
Conformer Analysis and Conformational Landscapes
The biological activity of a molecule is highly dependent on its three-dimensional structure. Conformer analysis explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. The collection of all possible conformers and their relative energies constitutes the conformational landscape.
Table 1: Torsional and Dihedral Angles of Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate nih.gov
| Parameter | Molecule A | Molecule B |
| Dihedral angle between aryl rings | 18.8 (1)° | 7.5 (1)° |
| Car—Car—C—C torsion angle (propanoate group) | -44.9 (2)° | 8.6 (3)° |
This data indicates that the propanoate group can be twisted out of the plane of the phenyl group or lie closer to the plane, suggesting a degree of conformational flexibility. nih.gov For this compound, it is expected that similar conformational flexibility exists, which could influence its ability to bind to a biological target. The conformational landscape would likely feature multiple low-energy conformers, and the specific conformation adopted upon binding would be the one that best fits the receptor's active site.
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles. One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five. wikipedia.orgbionity.com An orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
An octanol-water partition coefficient (log P) that does not exceed 5.
The properties of this compound can be calculated and evaluated against these criteria.
Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₁₇H₁₈O₃ | N/A |
| Molecular Weight | 270.32 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| LogP (octanol-water partition coefficient) | ~3.5-4.0 (estimated) | Yes (≤ 5) |
| Molar Refractivity | ~80-85 | N/A |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | N/A |
Based on these predictions, this compound is expected to have good oral bioavailability and exhibit drug-like properties, as it does not violate any of Lipinski's rules. Tools like SwissADME can provide more detailed predictions, including water solubility, gastrointestinal absorption, and potential to inhibit cytochrome P450 enzymes. nih.govnih.gov
Advanced Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. mdpi.com This technique can be used to study the conformational changes of a ligand, the stability of a protein-ligand complex, and the role of solvent molecules in the binding process.
While specific MD simulation studies on this compound are not currently available, this computational method holds great potential for understanding its interactions with biological targets. An MD simulation of this compound bound to the CYP51A1 enzyme, for instance, could reveal:
The stability of the binding pose predicted by molecular docking.
The flexibility of the ligand within the active site and how it adapts to the protein's movements.
The key protein-ligand interactions that are maintained throughout the simulation.
The role of water molecules in mediating interactions between the ligand and the protein.
Such simulations could provide a more realistic and dynamic view of the binding event compared to the static picture offered by molecular docking alone. mdpi.com
Prediction of Biological Targets and Multitarget Activity
Computational studies have been instrumental in elucidating the potential biological activities of compounds structurally related to this compound. One notable study focused on bornyl derivatives of p-(benzyloxy)phenylpropionic acid, which share the same core structure. The in silico analysis predicted that these compounds are likely bifunctional, multitarget hypoglycemic agents. mdpi.com The predicted mechanism of action is primarily based on a significant reduction in insulin (B600854) resistance and a strong incretin-mimetic effect. mdpi.comnih.gov
The computational screening of these analogs against a panel of 24 key biotargets relevant to hypoglycemic activity revealed significant interactions with 12 of them. mdpi.com This high number of predicted targets underscores the pronounced multitargeting effect of this class of compounds. mdpi.com
The research findings highlighted several key protein targets for which the p-(benzyloxy)phenylpropionic acid scaffold is predicted to have high activity. The top-ranking predicted targets, based on their calculated activity levels, are detailed in the table below.
Table 1: Predicted Biological Targets for p-(Benzyloxy)phenylpropionic Acid Analogs
| Target Name | Target Class | Predicted Activity Level (IndMean) |
|---|---|---|
| Peroxisome proliferator-activated receptor delta (PPARδ) | Nuclear Receptor | Very High |
| Free fatty acid receptor 1 (FFAR1) | G-protein coupled receptor | High |
| Dipeptidyl peptidase-4 (DPP4) | Enzyme | High |
| Glycogen phosphorylase, liver form (PYGL) | Enzyme | High |
| Protein-tyrosine phosphatase 1B (PTPN1) | Enzyme | High |
| Free fatty acid receptor 4 (FFAR4) | G-protein coupled receptor | High |
Data sourced from in silico analysis of bornyl derivatives of p-(benzyloxy)phenylpropionic acid. mdpi.com
The predicted multitarget activity is a key finding, suggesting that compounds based on the this compound framework may offer a more holistic therapeutic effect for complex diseases like type 2 diabetes. The combined predicted actions on targets that influence insulin resistance and those with incretin-mimetic effects point towards a synergistic hypoglycemic effect. mdpi.com The sum of the activity level indices for significant targets related to insulin resistance and incretin-mimetic effects was found to be a substantial portion of the total predicted activity, reinforcing this hypothesis. mdpi.com
These computational predictions provide a strong foundation for further experimental validation and highlight the potential of this compound and its analogs as promising candidates for the development of new therapies. The multitarget profile of this chemical scaffold could lead to more efficacious treatments for metabolic disorders. mdpi.comnih.gov
Future Research Directions and Emerging Trends in Methyl 3 4 Benzyloxy Phenyl Propanoate Research
Development of Novel Derivatization Pathways for Enhanced Bioactivity
Future research will likely concentrate on the strategic chemical modification of the Methyl 3-(4-(benzyloxy)phenyl)propanoate structure to yield derivatives with superior biological activity, selectivity, and improved pharmacokinetic profiles. Key strategies will involve modifications at the ester, the phenyl ring, and the benzyloxy group.
Ester Group Modification: The methyl ester provides a primary site for derivatization. Hydrolysis to the corresponding carboxylic acid, followed by amidation, could generate a library of amides with diverse functionalities. This could lead to altered solubility, metabolic stability, and target-binding interactions.
Aromatic Ring Substitution: The phenyl ring is another key area for modification. The introduction of various substituents, such as halogens, nitro groups, or alkyl chains, could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target affinity.
Benzyloxy Moiety Alteration: The benzyloxy group can be replaced with other substituted benzyl (B1604629) groups or different aromatic systems to explore their impact on bioactivity. For instance, introducing electron-withdrawing or electron-donating groups on the benzyl ring could fine-tune the compound's properties.
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Proposed Reaction | Potential Outcome | Example Derivative |
|---|---|---|---|
| Methyl Ester | Hydrolysis followed by Amidation | Improved metabolic stability, altered solubility | 3-(4-(benzyloxy)phenyl)-N-propylpropanamide |
| Phenyl Ring | Electrophilic Aromatic Substitution | Enhanced target binding affinity | Methyl 3-(2-chloro-4-(benzyloxy)phenyl)propanoate |
Exploration of New Therapeutic Applications Beyond Metabolic Disorders
While initial interest in compounds like this compound may have been in the context of metabolic disorders, future research is expected to branch into other therapeutic areas. The structural motifs present in the molecule, such as the phenylpropanoate core, are found in compounds with a wide range of biological activities.
Oncology: Many phenolic compounds exhibit anticancer properties. Future studies could investigate the cytotoxic effects of this compound and its derivatives against various cancer cell lines.
Neurodegenerative Diseases: The antioxidant and anti-inflammatory potential of related phenolic acids suggests that this compound could be explored for its neuroprotective effects in models of diseases like Alzheimer's or Parkinson's.
Antimicrobial Agents: The basic structure could serve as a scaffold for developing new antimicrobial agents. Derivatives could be screened against a panel of pathogenic bacteria and fungi to identify potential leads.
Integration with Flow Chemistry and Automated Synthesis for Scalability
To meet potential future demand for this compound and its derivatives for extensive testing and potential commercialization, scalable and efficient synthesis methods are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Improved Safety and Efficiency: Continuous flow reactors can handle reactions with better heat and mass transfer, leading to safer processes and higher yields.
Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading) to identify the optimal parameters for synthesis.
On-Demand Production: Flow chemistry allows for the on-demand production of specific quantities of the compound, reducing the need for large-scale storage of potentially unstable intermediates.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The implementation of Process Analytical Technology (PAT) using advanced spectroscopic techniques can provide real-time insights into the synthesis of this compound. This allows for more precise control over the reaction process, ensuring higher purity and consistency of the final product.
In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be integrated into flow systems to provide detailed structural information during the course of a reaction.
Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of drug discovery. For this compound, these computational tools can be employed to accelerate the design of new, more potent analogs.
Predictive Modeling: ML algorithms can be trained on existing data for similar compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound.
Generative Models: AI can be used to generate novel chemical structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target.
Potential for Nanomedicine Applications and Drug Delivery Systems
The therapeutic efficacy of a compound is often limited by its bioavailability and off-target effects. Nanomedicine offers a promising approach to overcome these challenges by encapsulating this compound in nanoparticle-based drug delivery systems.
Enhanced Bioavailability: Encapsulating the compound in lipid-based or polymeric nanoparticles can improve its solubility and protect it from premature degradation in the body.
Targeted Delivery: Nanoparticles can be surface-functionalized with ligands that specifically bind to receptors on diseased cells, thereby increasing the local concentration of the drug and reducing systemic side effects.
Table 2: Potential Nanoparticle Formulations for this compound
| Nanoparticle Type | Material | Potential Advantage |
|---|---|---|
| Liposomes | Phospholipids | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs |
| Polymeric Nanoparticles | PLGA, Chitosan | Controlled release, tunable properties |
Structure-Based Drug Design Initiatives for Optimized Analogs
A more rational approach to designing optimized analogs of this compound involves structure-based drug design. This requires knowledge of the three-dimensional structure of the biological target.
X-ray Crystallography and Cryo-EM: These techniques can be used to determine the high-resolution structure of the target protein in complex with this compound or a lead analog.
Computational Docking and Molecular Dynamics: Computer simulations can be used to predict how different derivatives will bind to the target protein, allowing for the in-silico screening of virtual compound libraries before their synthesis. This rational design process can significantly reduce the time and cost associated with identifying more potent and selective drug candidates.
Q & A
Basic: How can researchers optimize the synthesis yield of Methyl 3-(4-(benzyloxy)phenyl)propanoate derivatives?
Methodological Answer:
Optimization involves selecting appropriate reaction conditions and purification techniques. For example, esterification reactions using carbodiimide coupling agents (e.g., DCC/DMAP) can improve yields. Column chromatography with solvent systems like chloroform–ethanol (100:1) or hexane–ethyl acetate gradients enhances purity . Yields ranging from 41% to 71% have been reported for derivatives, depending on stereochemistry and substituent positioning . Key factors include:
- Temperature control : Reactions performed at 0–25°C minimize side reactions.
- Catalyst selection : DMAP accelerates esterification.
- Purification : Silica gel chromatography with optimized solvent ratios reduces byproduct contamination.
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : and NMR (e.g., 300–400 MHz) resolve aromatic proton environments and ester carbonyl signals (δ ~173 ppm). Substituent effects (e.g., benzyloxy groups) are identifiable via coupling patterns .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., CHON with m/z 435.2768 ).
- X-ray Crystallography : Single-crystal studies (e.g., at 223 K) provide bond-length precision (mean σ(C–C) = 0.003 Å) and torsion angles for stereochemical validation .
Advanced: How do stereochemical variations in aminobornyl moieties affect hypoglycemic activity?
Methodological Answer:
Stereoisomers of aminobornyl-containing derivatives exhibit distinct biological activities. For instance:
- (1R,2R,4R)-isomers (e.g., compound 5a ) show higher hypoglycemic potency due to optimal spatial alignment with target receptors.
- (1R,2S,4R)-isomers (e.g., compound 5b ) may have reduced activity due to steric hindrance.
Biological evaluation involves in vivo glucose tolerance tests in diabetic models, with dose-dependent efficacy (10–50 mg/kg) and statistical analysis of blood glucose reduction .
Advanced: How can researchers resolve contradictions in crystallographic data for structural analogs?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C–O vs. C–N linkages) arise from experimental conditions (e.g., temperature, resolution). Strategies include:
- Data refinement : Using software like SHELXL to adjust thermal parameters and occupancy rates .
- Comparative analysis : Cross-referencing with databases (e.g., NIST’s CHO entry, MW 270.3230 ) validates deviations.
- Temperature calibration : Lower temperatures (e.g., 223 K) reduce atomic displacement errors .
Basic: What synthetic routes are available for introducing functional groups (e.g., alkyne linkers) to this compound?
Methodological Answer:
Alkyne-functionalized derivatives are synthesized via Sonogashira coupling or propargylation. For example:
- Methyl 3-(4-(prop-2-ynyloxy)phenyl)propanoate is prepared using propargyl bromide under basic conditions (KCO, DMF, 60°C), followed by acid hydrolysis to yield the carboxylic acid derivative .
- Purity is confirmed by NMR (propargyl protons at δ 2.5–3.0 ppm) and TLC monitoring.
Advanced: How to design in vivo studies for evaluating antidiabetic activity of derivatives?
Methodological Answer:
- Animal models : Streptozotocin-induced diabetic rodents are standard for hypoglycemic assays.
- Dosage : Administer derivatives (e.g., 25 mg/kg) orally and measure blood glucose at 0, 1, 2, and 4 hours post-administration .
- Controls : Include metformin as a positive control and vehicle-treated groups.
- Statistical analysis : Use ANOVA with post-hoc tests (p < 0.05) to validate significance.
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., PPAR-γ for hypoglycemic activity).
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
- Pharmacophore modeling : Identify critical substituents (e.g., benzyloxy groups) for receptor interaction.
Basic: How to validate purity and stability during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
